molecular formula C19H20N4O3S2 B11250544 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11250544
M. Wt: 416.5 g/mol
InChI Key: ABDWHOFKLUFIDN-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a benzodioxepin ring, a triazole ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.

    Synthesis of the Triazole Ring: The triazole ring is usually synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Thiophene Incorporation: The thiophene moiety can be introduced through various methods, including cross-coupling reactions such as Suzuki or Stille coupling.

    Final Coupling: The final step involves coupling the benzodioxepin and triazole-thiophene intermediates through a nucleophilic substitution or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to ring opening or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxepin or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the benzodioxepin ring may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and binding interactions compared to similar compounds with phenyl or furan rings.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O3S2/c1-23-18(16-4-2-9-27-16)21-22-19(23)28-12-17(24)20-11-13-5-6-14-15(10-13)26-8-3-7-25-14/h2,4-6,9-10H,3,7-8,11-12H2,1H3,(H,20,24)

InChI Key

ABDWHOFKLUFIDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)C4=CC=CS4

Origin of Product

United States

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